Tris(dibenzoylmethanato)iron

Catalysis Organic Synthesis Oxidation

Fe(dbm)₃ is a pre-formed, air-stable iron(III) catalyst for the mild oxidation of olefins to ketones (up to 97% yield, perfect regioselectivity) and cross-coupling of unactivated alkyl thioethers/sulfones with aryl Grignard reagents. Its ligand architecture enables rapid, controlled ROP of lactide (≈70% conversion in 10 min, PDI<1.1) and directs FePt₃/Fe₂O₃ heterodimer formation, delivering performance unattainable with Fe(acac)₃.

Molecular Formula C45H33FeO6
Molecular Weight 725.6 g/mol
CAS No. 14405-49-3
Cat. No. B1354705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dibenzoylmethanato)iron
CAS14405-49-3
Molecular FormulaC45H33FeO6
Molecular Weight725.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].[Fe+3]
InChIInChI=1S/3C15H12O2.Fe/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11,16H;/q;;;+3/p-3
InChIKeyJWPHPBLJVLHKOZ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(dibenzoylmethanato)iron (CAS 14405-49-3): An Iron(III) β-Diketonate Complex for Catalytic and Materials Science Applications


Tris(dibenzoylmethanato)iron, commonly abbreviated as Fe(dbm)₃, is an organometallic complex of iron(III) with three bidentate dibenzoylmethane (dbm) ligands. It has the molecular formula C₄₅H₃₃FeO₆ and a molecular weight of 725.59 g/mol [1]. This compound belongs to the broader class of iron β-diketonates, which are known for their utility as catalysts, precursors, and functional materials. It is commercially available from multiple vendors, typically with purities ≥97% , and is often used in research settings for its catalytic activity in organic transformations and its role in materials synthesis.

Why Tris(dibenzoylmethanato)iron Cannot Be Simply Replaced by Other Iron β-Diketonates or Catalysts


While the class of iron β-diketonate complexes shares a common metal-ligand architecture, the specific substitution pattern of the dibenzoylmethane ligand in Fe(dbm)₃ profoundly influences its catalytic performance, material properties, and functional utility [1]. Unlike simpler analogs such as iron(III) acetylacetonate (Fe(acac)₃) or iron(III) trifluoroacetylacetonate, Fe(dbm)₃ exhibits distinct reactivity profiles, selectivity, and self-assembly behavior that are directly linked to the electronic and steric effects of the phenyl-substituted β-diketonate framework. Simply interchanging one iron β-diketonate for another without considering these ligand-specific effects can lead to suboptimal reaction yields, altered product distributions, or failure to achieve desired material morphologies.

Quantitative Evidence Guide: Differentiating Tris(dibenzoylmethanato)iron from Closest Analogs


Superior Wacker-Type Oxidation Yield and Regioselectivity at Room Temperature

In the Wacker-type oxidation of olefins to ketones, Fe(dbm)₃ as a catalyst achieves ketone yields of up to 97% with complete (100%) regioselectivity under ambient conditions (room temperature, air as oxidant). This performance is reported in a study that also tested an alternative catalytic system using iron(II) chloride and neocuproine. While both systems are effective, the Fe(dbm)₃ system is highlighted for its operational simplicity and high functional group tolerance, offering a direct, air-stable alternative to the more sensitive in situ generated catalyst [1].

Catalysis Organic Synthesis Oxidation

Accelerated Lactide Ring-Opening Polymerization (ROP) with Superior Molecular Weight Control

In the ring-opening polymerization of lactide, Fe(dbmOH)₃ (a hydroxyl-functionalized derivative of Fe(dbm)₃) acts as both an initiator and catalyst, achieving approximately 70% monomer conversion within 10 minutes and producing polymers with a low polydispersity index (PDI) of less than 1.1, even in the absence of the standard tin(II) catalyst [1]. In contrast, the analogous reaction using the standard Sn(oct)₂ catalyst with a dbmOH initiator is much slower, requiring 6 hours for incomplete conversion and exhibiting broadened PDIs when targeting higher molecular weights [1].

Polymer Chemistry Catalysis Biomaterials

Unique Nanoparticle Morphology Control in FePt-Based Materials

In the synthesis of FePt nanoparticles, the choice of iron β-diketonate precursor dictates the resulting nanoparticle morphology and assembly. Using Fe(dbm)₃ as a starting material leads to the formation of densely packed FePt₃/Fe₂O₃ heterodimers, a morphology not observed with the common precursor Fe(acac)₃ [1]. Under identical synthetic conditions, Fe(acac)₃ yields a different, unspecified morphology, while Fe(tmhd)₃ promotes long-range ordered assemblies with a narrower size distribution.

Nanomaterials Magnetic Materials Self-Assembly

Cross-Coupling Catalyst for Unactivated Alkyl Electrophiles

Fe(dbm)₃ is specifically noted for its utility in iron-catalyzed cross-coupling reactions of unactivated secondary alkyl thioethers and sulfones with aryl Grignard reagents . This application is cited by multiple commercial suppliers and in patent literature, where it is listed among a group of iron catalysts for the synthesis of acylbenzenes [1]. While no direct yield comparison is provided, the consistent identification of Fe(dbm)₃ for this challenging transformation suggests a level of efficacy that differentiates it from more general iron catalysts.

Cross-Coupling Organic Synthesis Pharmaceutical Chemistry

Optimal Application Scenarios for Tris(dibenzoylmethanato)iron Based on Differentiating Evidence


High-Yield, Room-Temperature Wacker-Type Oxidation of Olefins to Ketones

Researchers seeking a robust, pre-formed, and air-stable catalyst for the oxidation of olefins to ketones under mild conditions should consider Fe(dbm)₃. As demonstrated by Puls et al. (2021) [1], this complex enables the transformation with yields up to 97% and perfect regioselectivity at room temperature using air as the terminal oxidant, offering a practical and efficient alternative to in situ generated catalyst systems.

Rapid Synthesis of Well-Defined Polylactide (PLA) Polymers

For researchers in polymer chemistry and biomaterials, Fe(dbm)₃ derivatives (such as Fe(dbmOH)₃) serve as a superior multifunctional reagent. They act as both initiator and catalyst for the ring-opening polymerization of lactide, achieving high monomer conversion (≈70%) in just 10 minutes while yielding polymers with very low polydispersity (PDI < 1.1), even in the absence of conventional tin catalysts [2]. This system offers a faster, more controlled, and metal-catalyst-free route to biodegradable PLA.

Controlled Synthesis of FePt/Fe₂O₃ Heterodimer Nanoparticles

When the goal is to create FePt-based nanoparticles with a specific heterodimer morphology, Fe(dbm)₃ is the precursor of choice. As shown by Chokprasombat et al. (2014) [3], using Fe(dbm)₃ in thermal decomposition synthesis uniquely directs the formation of densely packed FePt₃/Fe₂O₃ heterodimers. This is in contrast to the outcomes with Fe(acac)₃ or Fe(tmhd)₃, making Fe(dbm)₃ essential for applications requiring this precise nanostructure, such as in advanced magnetic materials or catalysis.

Iron-Catalyzed Cross-Coupling of Unactivated Secondary Alkyl Electrophiles

For synthetic organic chemists tackling challenging C-C bond formations, Fe(dbm)₃ is a recognized catalyst for the cross-coupling of unactivated secondary alkyl thioethers and sulfones with aryl Grignard reagents . This specific application, noted by multiple suppliers and patent literature, makes Fe(dbm)₃ a targeted reagent for this niche transformation, particularly in the synthesis of complex molecules where traditional palladium catalysts may fail.

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